

# confirming the safety profile of Lingdolinurad against other uricosurics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Lingdolinurad |           |
| Cat. No.:            | B12391523     | Get Quote |

# Lingdolinurad: A Favorable Safety Profile in the Uricosuric Landscape

A comprehensive analysis of clinical trial data reveals **Lingdolinurad** (ABP-671) as a promising uricosuric agent with a safety profile that compares favorably to other drugs in its class, including benzbromarone, probenecid, and lesinurad. Clinical studies have demonstrated that **Lingdolinurad** is generally safe and well-tolerated, with an adverse event profile comparable to placebo and a notable lack of cardiovascular or liver toxicity.[1][2]

This comparison guide provides an objective overview of the safety and experimental data for **Lingdolinurad** and other selected uricosurics, aimed at researchers, scientists, and drug development professionals.

## **Comparative Safety Profile of Uricosuric Agents**

Uricosuric drugs play a crucial role in the management of hyperuricemia and gout by promoting the renal excretion of uric acid. However, their use can be associated with various adverse events. A summary of the key safety findings for **Lingdolinurad** and its comparators is presented below.

**Lingdolinurad** (ABP-671): Recent Phase 2b/3 clinical trials have positioned **Lingdolinurad** as a safe and effective treatment for chronic gout.[1][2][3] The overall incidence of adverse events in the recommended Phase 3 clinical dose group was comparable to that of the placebo group.







[1][2] Notably, **Lingdolinurad** has not shown any evidence of cardiovascular risks or liver toxicity, which are significant concerns with some other urate-lowering therapies.[1][2] A Phase 2a study reported that in the combined ABP-671 dosing groups, 26.7% of participants experienced gout attacks, and 2.1% experienced nephrolithiasis, compared to 16.7% and 16.7% in the placebo group, respectively.[4]

Benzbromarone: Benzbromarone is a potent uricosuric agent, but its use has been limited in some countries due to concerns about hepatotoxicity.[5] Although infrequent, severe liver injury has been reported.[5] Other adverse effects include gastrointestinal discomfort and the potential for kidney stones, particularly if adequate fluid intake is not maintained.[6]

Probenecid: Probenecid is generally well-tolerated, with common side effects including headache, gastrointestinal upset, and hypersensitivity reactions.[7][8] The risk of kidney stone formation is a notable concern, and maintaining adequate hydration is crucial.[8] Adverse events attributed to probenecid were observed in 19% of patients with an estimated glomerular filtration rate (eGFR)  $\geq$  50 ml/min/1.73 m² and 13% of patients with an eGFR < 50 ml/min/1.73 m².[9][10][11]

Lesinurad: Lesinurad is a selective uric acid reabsorption inhibitor. The most significant safety concern associated with lesinurad is the risk of renal-related adverse events, including elevations in serum creatinine and, in some cases, acute renal failure, particularly when used as monotherapy.[12] In combination with a xanthine oxidase inhibitor, the 200 mg dose of lesinurad has a safety profile comparable to the xanthine oxidase inhibitor alone, with the exception of a higher incidence of reversible serum creatinine elevations.[13]

## **Quantitative Analysis of Adverse Events**

The following table summarizes the incidence of key adverse events reported in clinical trials for the respective uricosuric agents.



| Adverse Event<br>Category                   | Lingdolinurad<br>(ABP-671)  | Benzbromaron<br>e         | Probenecid      | Lesinurad (200<br>mg + XOI) |
|---------------------------------------------|-----------------------------|---------------------------|-----------------|-----------------------------|
| Overall Adverse<br>Events                   | Comparable to placebo[1][2] | -                         | 13-19%[9][10]   | Comparable to XOI alone[13] |
| Gout Flares                                 | 26.7%[4]                    | -                         | -               | -                           |
| Nephrolithiasis<br>(Kidney Stones)          | 2.1%[4]                     | Risk present[6]           | Risk present[8] | -                           |
| Renal-related<br>Adverse Events             | -                           | -                         | -               | 5.9%[13]                    |
| Serum Creatinine Elevation (≥1.5x baseline) | -                           | -                         | -               | 5.9%[13]                    |
| Serious Adverse<br>Events                   | -                           | -                         | -               | 4.4%[13]                    |
| Cardiovascular<br>Events                    | No evidence of risk[1]      | -                         | -               | -                           |
| Liver Toxicity                              | No evidence of risk[1][2]   | Risk of hepatotoxicity[5] | Rare[7]         | -                           |

Note: Direct comparison of percentages across different trials should be done with caution due to variations in study design, patient populations, and duration.

## **Experimental Protocols**

A brief overview of the methodologies employed in key clinical trials for each uricosuric agent is provided below.

## **Lingdolinurad (ABP-671)**

Phase 2b/3 Global Trial: This was a multicenter, randomized, double-blind, six-month study comparing different doses of **Lingdolinurad** to allopurinol (Treat-to-Target) and placebo in patients with chronic gout.[1] The study was conducted across the United States, Europe, Latin



America, and Australia.[1] The primary endpoint was the reduction in serum uric acid (sUA) levels.[1]

Phase 2a Dose-Escalating Study: This randomized, double-blind, placebo-controlled study enrolled 45 patients with chronic gout and mild-to-moderate kidney abnormalities.[14]

Participants were randomized to five oral dose groups receiving 1 mg, 2 mg, 4 mg, 6 mg, or 12 mg of **Lingdolinurad** once daily.[14] The primary objective was to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses.[14]

### **Benzbromarone**

Prospective Pilot Study: A single-center, parallel-grouped, randomized clinical trial compared the safety and efficacy of benzbromarone and febuxostat in hyperuricemia patients with an eGFR of 20-60 mL/min/1.73 m<sup>2</sup>.[15] Drug doses were adjusted by titration from small doses. [15]

### **Probenecid**

Retrospective Clinical Experience: A study identified 57 patients prescribed probenecid from a database of 521 rheumatology clinic attendees with gout.[10] Data on demographic characteristics, indications for probenecid, doses, side effects, and laboratory data including eGFR and sUA were recorded.[10]

## Lesinurad

CLEAR 1 and CLEAR 2 Studies (Phase III): These were two replicate, 12-month, multicenter, randomized, double-blind, placebo-controlled trials.[13] They evaluated the efficacy and safety of daily lesinurad (200 mg or 400 mg) added to allopurinol in patients with sUA above target. [13] Patients were on stable allopurinol doses of  $\geq$ 300 mg (or  $\geq$ 200 mg for moderate renal impairment) and had a screening sUA level of  $\geq$ 6.5 mg/dL with a history of two or more gout flares in the prior year.[13] The primary endpoint was the proportion of patients achieving a sUA level of <6.0 mg/dL at month 6.[13]

# Signaling Pathways and Experimental Workflows Mechanism of Action of Uricosuric Agents



Uricosuric agents primarily exert their effect by inhibiting the Urate Transporter 1 (URAT1) in the proximal tubules of the kidneys.[16] This inhibition prevents the reabsorption of uric acid from the renal filtrate back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.[16][17]



Click to download full resolution via product page

Caption: Mechanism of action of uricosuric agents via URAT1 inhibition.

## **Inflammatory Pathway in Gout**

Hyperuricemia can lead to the formation of monosodium urate (MSU) crystals in the joints. These crystals are recognized by the innate immune system, triggering an inflammatory cascade mediated by the NLRP3 inflammasome and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[18][19]





Click to download full resolution via product page

Caption: Inflammatory cascade in gout initiated by MSU crystals.



# **Clinical Trial Workflow for a Uricosuric Agent**

The typical workflow for a clinical trial evaluating a new uricosuric agent involves several key phases, from patient screening to data analysis.



Click to download full resolution via product page



Caption: Generalized workflow of a clinical trial for a uricosuric agent.

### Conclusion

Based on the available clinical trial data, **Lingdolinurad** demonstrates a promising safety profile for the treatment of hyperuricemia in patients with gout. Its comparability to placebo in terms of overall adverse events and the absence of significant cardiovascular or liver toxicity are key advantages.[1][2] While other uricosurics like benzbromarone, probenecid, and lesinurad are effective in lowering serum uric acid, their use is associated with specific safety concerns, including hepatotoxicity and renal adverse events, that require careful patient monitoring. Further long-term studies will be crucial to fully establish the safety and efficacy of **Lingdolinurad** in a broader patient population. However, the current evidence suggests that **Lingdolinurad** has the potential to be a valuable and safer therapeutic option in the management of chronic gout.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. atomthera.us [atomthera.us]
- 2. Atom Therapeutics' URAT1 Inhibitor Lingdolinurad Meets Primary Endpoint in Phase 2b/3 Chronic Gout Trial [trial.medpath.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. A Double-Blind, Placebo-Controlled, Ascending Dose Phase 2a Study of ABP-671, a Novel, Potent and Selective URAT1 Inhibitor, in Patients with Gout or Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 5. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzbromarone as a possible cause of acute kidney injury in patients with urolithiasis: Two case reports PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probenecid LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]



- 8. Probenecid Side Effects: Common, Severe, Long Term [drugs.com]
- 9. Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population | The Journal of Rheumatology [jrheum.org]
- 10. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lesinurad monotherapy in gout patients intolerant to a xanthine oxidase inhibitor: a 6 month phase 3 clinical trial and extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Safety and Efficacy of Benzbromarone and Febuxostat in Hyperuricemia Patients with Chronic Kidney Disease: A Prospective Pilot Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uricosuric Wikipedia [en.wikipedia.org]
- 17. How Do Uricosuric Agents Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 18. Gout. Mechanisms of inflammation in gout PMC [pmc.ncbi.nlm.nih.gov]
- 19. The pathogenesis of gout [jrd.or.kr]
- To cite this document: BenchChem. [confirming the safety profile of Lingdolinurad against other uricosurics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391523#confirming-the-safety-profile-oflingdolinurad-against-other-uricosurics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com